molecular formula C12H22ClNO4 B12418288 Tigloyl-L-carnitine-d3 (chloride)

Tigloyl-L-carnitine-d3 (chloride)

Cat. No.: B12418288
M. Wt: 282.78 g/mol
InChI Key: PNDHRANMFFUOLD-PIBOUNTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tigloyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Tigloyl-L-carnitine chloride. This compound is primarily used in scientific research, particularly in studies involving stable isotopes. Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This modification can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Tigloyl-L-carnitine-d3 (chloride) are not well-documented. Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling. These facilities use advanced techniques to ensure the purity and consistency of the labeled compounds .

Chemical Reactions Analysis

Types of Reactions

Tigloyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

The specific reagents and conditions used in the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from the reactions of Tigloyl-L-carnitine-d3 (chloride) depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Tigloyl-L-carnitine-d3 (chloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tigloyl-L-carnitine-d3 (chloride) involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows researchers to track the compound’s movement and transformation within biological systems. This provides valuable information on the pharmacokinetics and metabolism of the compound, aiding in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tigloyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium allows for more precise tracking and quantitation of the compound in biological systems, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C12H22ClNO4

Molecular Weight

282.78 g/mol

IUPAC Name

[(2R)-3-carboxy-2-[(E)-2-methylbut-2-enoyl]oxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H21NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/b9-6+;/t10-;/m1./s1/i3D3;

InChI Key

PNDHRANMFFUOLD-PIBOUNTKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)/C(=C/C)/C.[Cl-]

Canonical SMILES

CC=C(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.